5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Beschreibung
Eigenschaften
Molekularformel |
C13H22BN3O2 |
|---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H22BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-17-7-6-16(5)9-11(10)17/h8H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
JWRCPHDXYJIWEI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCN3N=C2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Structural Overview and Chemical Properties
The compound consists of:
- A 5-methyl substitution on the pyrazolo[1,5-a]pyrazine scaffold.
- A boronic ester functional group as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is a common motif used for Suzuki-Miyaura cross-coupling reactions.
- The 4,5,6,7-tetrahydro portion indicates partial saturation of the bicyclic ring system, influencing its electronic and steric properties.
The boronic ester group enhances solubility in organic solvents and provides a reactive site for further functionalization.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine generally involves the following key steps:
- Construction of the pyrazolo[1,5-a]pyrazine core, often via cyclization reactions of appropriate hydrazine and diketone or related precursors.
- Introduction of the methyl substituent at the 5-position through selective alkylation or via starting materials bearing the methyl group.
- Installation of the boronic ester moiety through borylation reactions, typically involving palladium-catalyzed coupling or direct borylation of halogenated intermediates.
Specific Synthetic Routes
Route A: Palladium-Catalyzed Miyaura Borylation
- Starting from a 3-halogenated 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine intermediate.
- Reaction with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.
- Typical solvent: 1,4-dioxane or dimethylformamide (DMF).
- Reaction temperature: 80–100 °C.
- Reaction time: 12–24 hours.
- This method affords the boronic ester group at the 3-position efficiently with good yields.
Route B: Direct C–H Borylation
- Utilizes iridium catalysts (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands.
- Direct borylation of the C–H bond at the 3-position of the 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
- Requires bis(pinacolato)diboron as the boron source.
- Conditions: mild temperatures (80 °C), inert atmosphere.
- Advantages include fewer steps and avoidance of halogenated intermediates but may require careful regioselectivity control.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Ir-based catalysts | Choice depends on route (borylation type) |
| Boron Source | Bis(pinacolato)diboron (B2pin2) | Common boron donor for ester formation |
| Base | Potassium acetate, KOAc | Facilitates transmetalation |
| Solvent | 1,4-Dioxane, DMF, or THF | Solvent polarity affects reaction rate |
| Temperature | 80–100 °C | Elevated temperature favors coupling |
| Reaction Time | 12–24 hours | Sufficient for complete conversion |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of sensitive intermediates |
Characterization and Yield
- Yields reported for the palladium-catalyzed borylation typically range from 65% to 85%, depending on substrate purity and reaction scale.
- Spectroscopic data (NMR, IR) confirm the presence of the boronic ester and the integrity of the pyrazolo[1,5-a]pyrazine core.
- ^1H NMR shows characteristic methyl singlets and aromatic proton shifts consistent with substitution patterns.
- ^11B NMR confirms the boron environment within the dioxaborolane ring.
Research Findings and Applications
- The boronic ester functionality enables Suzuki-Miyaura cross-coupling to introduce diverse substituents, expanding the compound's utility in medicinal chemistry.
- The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, often associated with kinase inhibition and other biological activities.
- Experimental studies highlight the importance of catalyst choice and reaction parameters in maximizing yield and purity.
- Thermodynamic and kinetic studies suggest that the borylation step is generally favorable under optimized conditions.
Summary Table of Preparation Routes
| Route | Starting Material | Catalyst | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-Catalyzed | 3-Halo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | Pd(dppf)Cl2 | B2pin2, KOAc | 70–85 | Well-established, high selectivity |
| Iridium-Catalyzed C–H | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | [Ir(COD)(OMe)]2 | B2pin2, bipyridine ligand | 60–75 | Direct borylation, fewer steps |
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can also occur, potentially modifying the pyrazolo[1,5-A]pyrazine core.
Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boron moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as part of drug delivery systems. The unique structure allows for interactions with biological targets that are not accessible with other compounds .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine exerts its effects is largely dependent on its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in both chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- Key Difference : Pyridine replaces the pyrazine ring.
- This may decrease binding affinity in biological targets but improve lipophilicity (logP increased by ~0.5) .
- Synthesis : Similar Suzuki coupling methods are employed, but starting materials differ (e.g., pyridine-based bromides) .
(b) 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
Substituent Variations
(a) 2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Key Difference : Trifluoromethyl (-CF₃) replaces the boronate group.
- Impact : The -CF₃ group enhances metabolic stability and lipophilicity (clogP = 2.1 vs. 1.8 for the boronate analog), making it more suitable for blood-brain barrier penetration .
(b) Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Boronate Ester Variations
(a) 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Data Table: Structural and Physicochemical Comparison
Biologische Aktivität
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a complex organic compound with potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : C17H20BNO4
- Molecular Weight : 356.14 g/mol
- CAS Number : 1256945-02-4
Synthesis
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The use of boron-containing reagents has been noted to enhance the stability and reactivity of the resultant compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound has shown promising results against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM .
Cytotoxicity
Cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that certain derivatives possess selective cytotoxic effects while maintaining low toxicity towards normal cells. This suggests a potential for therapeutic applications in oncology .
Molecular docking studies have illustrated that the compound interacts with key bacterial enzymes such as DNA gyrase and MurD. Binding interactions involve hydrogen bonds and pi-stacking interactions which are crucial for its antibacterial efficacy .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
- Methodology : The compound can be synthesized via palladium-catalyzed borylation using bis(pinacolato)diboron with halogenated precursors (e.g., brominated pyrazolo-pyrazine derivatives). Key steps include:
- Borylation : Reaction at 80–100°C under inert atmosphere with Pd(dppf)Cl₂ catalyst .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
- Critical Parameters : Catalyst loading (1–5 mol%), solvent (THF or dioxane), and reaction time (6–12 hours) significantly impact yield.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron-ester integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., calculated [M+H]⁺ = 283.18 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Q. What are the primary applications of this compound in materials science?
- Key Uses :
- Organic Electronics : As a precursor for Suzuki-Miyaura cross-coupling to synthesize conjugated polymers for OLEDs .
- Coordination Chemistry : Boron-ester groups enable chelation with transition metals (e.g., Pd, Cu) for catalytic applications .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis?
- Approach :
- Density Functional Theory (DFT) : Predict transition states and energy barriers for borylation steps .
- COMSOL Multiphysics : Simulate heat and mass transfer in batch reactors to minimize side reactions .
Q. What strategies resolve contradictions in reported catalytic activity data for boron-containing pyrazolo-pyrazines?
- Troubleshooting :
- Controlled Replicates : Repeat experiments with standardized reagents and inert conditions .
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., solvent polarity effects on catalytic turnover) .
- Case Study : Discrepancies in Pd-catalyzed coupling efficiency (50–90%) may arise from trace oxygen or moisture; use of molecular sieves or rigorous degassing improves reproducibility .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Mechanistic Insight :
- Electron-Deficient Boron-Ester : Enhances electrophilicity, facilitating transmetallation in Suzuki-Miyaura reactions .
- Pyrazine Ring Effects : π-Conjugation stabilizes intermediates, reducing activation energy (ΔG‡ ≈ 25–30 kJ/mol via DFT) .
Theoretical Framework Integration
Q. How can this compound’s research align with broader theoretical models in organoboron chemistry?
- Conceptual Links :
- Lewis Acid-Base Theory : Explains boron’s role in stabilizing transition states during coupling reactions .
- Molecular Orbital Theory : Predicts electronic interactions between the pyrazine ring and boron-ester moiety .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Precautions :
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis of the boron-ester group .
Future Research Directions
Q. What emerging methodologies could enhance its application in drug discovery?
- Innovations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
